2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole
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Overview
Description
2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, a methoxyphenyl group, and a trifluoromethylbenzyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole typically involves the formation of the oxadiazole ring followed by the introduction of the methoxyphenyl and trifluoromethylbenzyl sulfanyl groups. One common synthetic route involves the cyclization of a hydrazide with a carbon disulfide derivative to form the oxadiazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The methoxy group and the trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.
Scientific Research Applications
2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for therapeutic development.
Industry: In the agrochemical industry, it can be used as a precursor for the synthesis of pesticides and herbicides. Additionally, its unique chemical properties make it useful in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the oxadiazole ring can contribute to its stability and bioavailability. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,3,4-oxadiazole
- 2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazole
- 2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-triazole
Uniqueness
2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole is unique due to the presence of both the oxadiazole ring and the trifluoromethylbenzyl sulfanyl group. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and electronic effects, which can enhance its performance in various applications compared to similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c1-23-14-7-5-12(6-8-14)15-21-22-16(24-15)25-10-11-3-2-4-13(9-11)17(18,19)20/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZBEYCSWWNEAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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